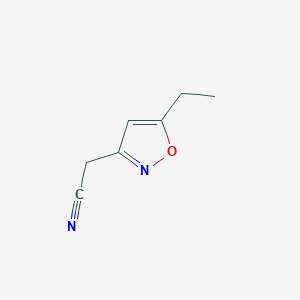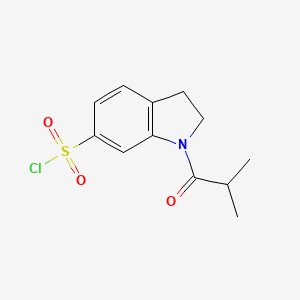
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride is an organic compound with a complex structure that includes an indole ring, a sulfonyl chloride group, and a 2-methylpropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl chloride group and the 2-methylpropanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The sulfonyl chloride group is particularly reactive and can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying their interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride exerts its effects involves interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The indole ring may also play a role in binding to specific receptors or enzymes, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-methylpropanoyl chloride: A simpler compound with similar reactivity but lacking the indole and sulfonyl chloride groups.
Indole-6-sulfonyl chloride: Contains the indole and sulfonyl chloride groups but lacks the 2-methylpropanoyl group.
Uniqueness
1-(2-methylpropanoyl)-2,3-dihydro-1H-indole-6-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the indole ring and the sulfonyl chloride group allows for a wide range of chemical transformations and interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H14ClNO3S |
|---|---|
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
1-(2-methylpropanoyl)-2,3-dihydroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-8(2)12(15)14-6-5-9-3-4-10(7-11(9)14)18(13,16)17/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
UQVBBTSSORNQNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13204357.png)
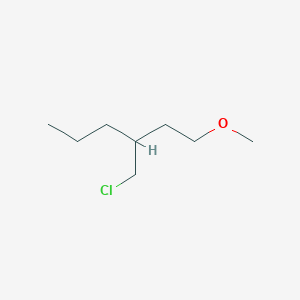

![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
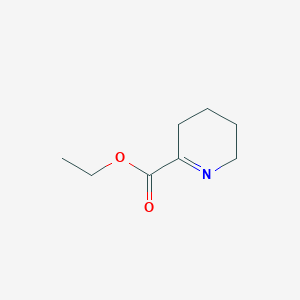
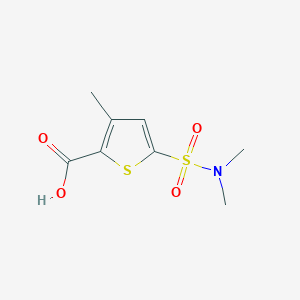
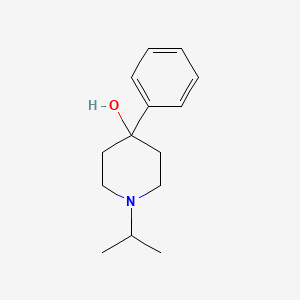
![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
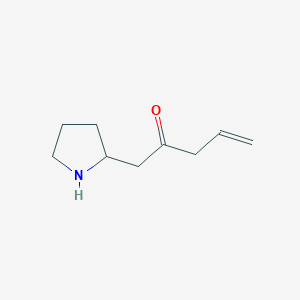
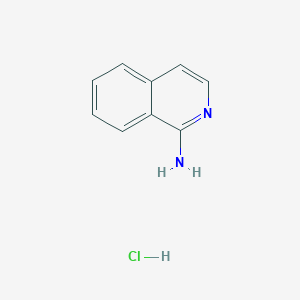
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
